4-(2-Nitroethenyl)-N-phenylbenzene-1-carbothioamide
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Overview
Description
4-(2-Nitroethenyl)-N-phenylbenzene-1-carbothioamide is an aromatic nitro compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitro group (-NO2) attached to an ethylene bridge, which is further connected to a phenyl ring and a carbothioamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitroethenyl)-N-phenylbenzene-1-carbothioamide typically involves the reaction of 4-nitrobenzaldehyde with N-phenylthiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitroethenyl)-N-phenylbenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds, such as nitrobenzene or bromobenzene derivatives.
Scientific Research Applications
4-(2-Nitroethenyl)-N-phenylbenzene-1-carbothioamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and cytotoxic activities.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Nitroethenyl)-N-phenylbenzene-1-carbothioamide involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to antimicrobial effects. Additionally, the compound may interact with specific molecular pathways, inhibiting the growth and proliferation of microbial cells.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(2-nitroethenyl)phenol: Known for its potent antimicrobial and cytotoxic activities.
N-acetyl-3’,5’-dinitrotyramine: Another nitro compound with similar biological activities.
2,6-Dinitro-4-(2’-nitroethenyl)phenol: Exhibits similar chemical properties and biological activities.
Uniqueness
4-(2-Nitroethenyl)-N-phenylbenzene-1-carbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
61732-68-1 |
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Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-(2-nitroethenyl)-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C15H12N2O2S/c18-17(19)11-10-12-6-8-13(9-7-12)15(20)16-14-4-2-1-3-5-14/h1-11H,(H,16,20) |
InChI Key |
METQRRSYRRHEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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